molecular formula C11H8IN3O2 B12919478 N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide CAS No. 667411-75-8

N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide

Cat. No.: B12919478
CAS No.: 667411-75-8
M. Wt: 341.10 g/mol
InChI Key: ZBRDVNKTPJXKNF-UHFFFAOYSA-N
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Description

N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide is a chemical compound with the molecular formula C11H8IN3O2 and a molecular weight of 341.11 g/mol . This compound is characterized by the presence of an iodo group attached to a pyrimidine ring, which is further connected to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide typically involves the iodination of a pyrimidine derivative followed by the coupling of the iodinated pyrimidine with benzamide. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the iodo group can yield various substituted pyrimidine derivatives .

Scientific Research Applications

N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Iodo-4-oxo-1,4-dihydropyrimidin-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the iodo group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications .

Properties

CAS No.

667411-75-8

Molecular Formula

C11H8IN3O2

Molecular Weight

341.10 g/mol

IUPAC Name

N-(5-iodo-6-oxo-1H-pyrimidin-2-yl)benzamide

InChI

InChI=1S/C11H8IN3O2/c12-8-6-13-11(15-10(8)17)14-9(16)7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17)

InChI Key

ZBRDVNKTPJXKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C(=O)N2)I

Origin of Product

United States

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